Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both benzo[d]thiazole and thiophene rings in its structure suggests it may exhibit unique chemical and pharmacological properties.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that this compound may also target mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism or pathway .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that this compound may affect the biochemical pathways involved in the survival and replication of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that this compound may inhibit the growth and replication of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-aminothiophenol with ethyl glyoxylate to form the benzo[d]thiazole ring. This intermediate is then coupled with 3-methylthiophene-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are also employed to streamline the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzo[d]thiazole ring, potentially converting it to a dihydro derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
- Ethyl benzothiazole-2-carboxylate
- 3-Methylthiophene-2-carboxylic acid
- 2-Aminothiophenol
Comparison: Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate is unique due to the combination of benzo[d]thiazole and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties compared to compounds with only one of these rings. For instance, Ethyl benzothiazole-2-carboxylate lacks the thiophene ring, which may reduce its biological activity spectrum .
Properties
IUPAC Name |
ethyl 5-(1,3-benzothiazole-2-carbonylamino)-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-3-21-16(20)13-9(2)8-12(23-13)18-14(19)15-17-10-6-4-5-7-11(10)22-15/h4-8H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXADDOVHIXMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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